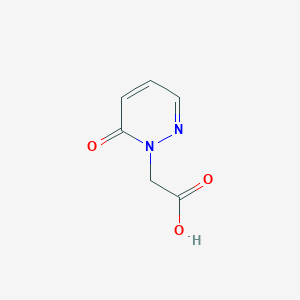

2-(6-Oxopyridazin-1-yl)acetic acid

Übersicht

Beschreibung

2-(6-Oxopyridazin-1-yl)acetic acid is a heterocyclic organic compound derived from pyridazine. It is related to various compounds that have been studied for their potential applications in different fields of chemistry and medicine. For instance, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a derivative of pyridazine, has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid solution . Similarly, amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and tested for their analgesic and anti-inflammatory properties . These studies highlight the relevance of pyridazine derivatives in various chemical and pharmacological contexts.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. A copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed, providing a new strategy for the synthesis of indolizines . Another efficient synthesis method involves a one-pot three-component reaction to produce 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives without the need for a catalyst and under solvent-free conditions . Additionally, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized from 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex and diverse. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid has been characterized by single crystal X-ray diffraction, revealing its monoclinic system and the presence of intermolecular hydrogen bonds forming a one-dimensional folded chain structure . This level of structural detail is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. The esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a novel coupling agent has been shown to be efficient and selective, producing esters in good to excellent yield . Furthermore, oxopropylation and reactions with nucleophiles have been investigated for 1-(2-oxopropyl)pyridazin-6-ones, leading to the formation of amino or hydroxyimino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The corrosion inhibition study of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel demonstrated that the inhibitor's efficiency increases with concentration, affecting the charge transfer resistance and double layer capacitance . The analgesic and anti-inflammatory activities of amide derivatives of pyridazinone-2-yl]acetic acid suggest that these compounds do not exert their effects through COX inhibition, indicating other mechanisms might be involved . These properties are essential for the practical applications of these compounds in various industries.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-(6-Oxopyridazin-1-yl)acetic acid derivatives have been extensively studied for their corrosion inhibition properties. Research shows that compounds like ethyl (6-methyl-3-oxopyridazin-2-yl) acetate (GK2) and (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide (GP4) are highly effective in preventing corrosion of mild steel in acidic environments. These compounds act as mixed inhibitors, predominantly in the cathodic domain, and have been observed to increase charge transfer resistance and reduce double layer capacitance, thus effectively protecting metal surfaces from corrosion (Ghazoui et al., 2017); (Nahlé et al., 2017).

Synthesis of Fused Azines

Another significant application lies in the synthesis of fused azines. Studies have shown that derivatives of this compound can be used in the synthesis of novel classes of pyridazin-3-one derivatives, which are important in the creation of fused azine compounds. These derivatives have potential utility in various fields of chemistry, including pharmaceuticals (Ibrahim & Behbehani, 2014).

Anticancer Activity

Derivatives of this compound have been explored for their potential anticancer activities. For instance, some newly synthesized 3(2h)-one pyridazinone derivatives have shown potential as antioxidants, which can be crucial in cancer prevention and treatment. These compounds have been evaluated for in-vitro antioxidant activity and demonstrated potency in molecular docking studies, highlighting their potential in anticancer research (Mehvish & Kumar, 2022).

Synthesis of Amide Derivatives for Analgesic and Anti-inflammatory Properties

Research has also been conducted on the synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, examining their potential analgesic and anti-inflammatory properties. These studies have shown that certain amide derivatives can be more potent than traditional anti-inflammatory drugs, thus offering potential therapeutic applications (Banoglu et al., 2005).

Molecular Docking and Synthesis of Triazolopyridine Derivatives

Lastly, derivatives of this compound have been used in molecular docking studies and the synthesis of novel triazolopyridine derivatives. These compounds have been subjected to in silico molecular docking screenings towards various target proteins, revealing moderate to good binding energies, suggesting their potential in medicinal chemistry (Flefel et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLAVOPHWUTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362843 | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95209-84-0 | |

| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)